Cas no 1497426-18-2 (methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate)

methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate 化学的及び物理的性質
名前と識別子
-
- methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate
- EN300-28271230
- 1497426-18-2
- L-Serine, O-(2-methylpropyl)-, methyl ester
- Methyl o-isobutylserinate
-
- インチ: 1S/C8H17NO3/c1-6(2)4-12-5-7(9)8(10)11-3/h6-7H,4-5,9H2,1-3H3/t7-/m0/s1
- InChIKey: HWUGAXPBGUWGTK-ZETCQYMHSA-N
- ほほえんだ: O(C[C@@H](C(=O)OC)N)CC(C)C
計算された属性
- せいみつぶんしりょう: 175.12084340g/mol
- どういたいしつりょう: 175.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 6
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 61.6Ų
じっけんとくせい
- 密度みつど: 1.002±0.06 g/cm3(Predicted)
- ふってん: 246.6±20.0 °C(Predicted)
- 酸性度係数(pKa): 6.04±0.33(Predicted)
methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28271230-0.05g |
methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate |
1497426-18-2 | 95.0% | 0.05g |
$1320.0 | 2025-03-19 | |
Enamine | EN300-28271230-5.0g |
methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate |
1497426-18-2 | 95.0% | 5.0g |
$4557.0 | 2025-03-19 | |
Enamine | EN300-28271230-2.5g |
methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate |
1497426-18-2 | 95.0% | 2.5g |
$3080.0 | 2025-03-19 | |
Enamine | EN300-28271230-1.0g |
methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate |
1497426-18-2 | 95.0% | 1.0g |
$1572.0 | 2025-03-19 | |
Enamine | EN300-28271230-0.5g |
methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate |
1497426-18-2 | 95.0% | 0.5g |
$1509.0 | 2025-03-19 | |
Enamine | EN300-28271230-10g |
methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate |
1497426-18-2 | 10g |
$6758.0 | 2023-09-09 | ||
Enamine | EN300-28271230-1g |
methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate |
1497426-18-2 | 1g |
$1572.0 | 2023-09-09 | ||
Enamine | EN300-28271230-5g |
methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate |
1497426-18-2 | 5g |
$4557.0 | 2023-09-09 | ||
Enamine | EN300-28271230-0.25g |
methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate |
1497426-18-2 | 95.0% | 0.25g |
$1447.0 | 2025-03-19 | |
Enamine | EN300-28271230-10.0g |
methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate |
1497426-18-2 | 95.0% | 10.0g |
$6758.0 | 2025-03-19 |
methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate 関連文献
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
methyl (2S)-2-amino-3-(2-methylpropoxy)propanoateに関する追加情報
Exploring Methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate (CAS No. 1497426-18-2): A Versatile Chiral Building Block in Modern Organic Synthesis
In the realm of asymmetric synthesis and pharmaceutical intermediates, methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate (CAS 1497426-18-2) has emerged as a pivotal chiral compound. This L-configuration amino acid derivative, characterized by its ester-functionalized backbone and branched alkoxy side chain, offers unique steric and electronic properties that cater to advanced applications in drug discovery, peptide modification, and enantioselective catalysis. Its molecular structure—featuring a methyl ester group and a 2-methylpropoxy moiety—enhances solubility in organic solvents while maintaining compatibility with biological systems, making it a sought-after reagent in medicinal chemistry.
Recent trends in green chemistry and sustainable synthesis have amplified interest in compounds like 1497426-18-2, as researchers seek eco-friendly alternatives to traditional reagents. The compound’s low toxicity profile and biodegradability align with the pharmaceutical industry’s shift toward FDA-compliant intermediates. Notably, its role in constructing peptidomimetics—a hotspot in anticancer and antiviral drug development—has been highlighted in recent PubMed-indexed studies. Users frequently search for "chiral auxiliaries for asymmetric synthesis" or "amino ester applications in drug design," reflecting its relevance in cutting-edge research.
The synthetic utility of methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate extends to organocatalysis, where its sterically hindered structure facilitates high enantiomeric excess (ee) in C–C bond-forming reactions. A 2023 Journal of Organic Chemistry report demonstrated its efficacy in Michael additions, outperforming conventional catalysts. This aligns with Google Scholar queries such as "improving enantioselectivity with amino esters"—a testament to its growing prominence. Furthermore, its hydrolytic stability under physiological conditions makes it ideal for prodrug formulations, a trending topic in targeted drug delivery systems.
From an industrial perspective, scalability is a key advantage. The compound’s synthesis via enzymatic resolution or asymmetric hydrogenation (patented by major pharma firms) ensures cost-effective production. SEO-optimized terms like "bulk suppliers of CAS 1497426-18-2" or "GMP-grade amino acid esters" underscore commercial demand. Analytical data—including HPLC purity >98% and specific rotation [α]D²⁰ values—are critical for QC protocols, often queried in researchgate discussions.
In conclusion, 1497426-18-2 exemplifies innovation at the intersection of chiral technology and bioactive molecule design. Its adaptability to click chemistry and bioconjugation techniques positions it as a staple in next-gen therapeutics. As the scientific community prioritizes structure-activity relationship (SAR) studies, this compound’s customizable side chain will likely fuel further breakthroughs, answering search intents like "new amino ester derivatives 2024."
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